1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)
Description
1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) is a bis-urea derivative characterized by a hexamethylene spacer linking two urea moieties, each substituted with a 2-methoxyphenyl group. Its molecular formula is C29H28N4O4, with an average molecular mass of 496.567 and a monoisotopic mass of 496.211055 . The compound is registered under CAS No. 307534-81-2 and has synonyms such as N′,N‴-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea].
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[6-[(2-methoxyphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C22H30N4O4/c1-29-19-13-7-5-11-17(19)25-21(27)23-15-9-3-4-10-16-24-22(28)26-18-12-6-8-14-20(18)30-2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
LVNVYSFLDNYECB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) typically involves the reaction of hexamethylenediamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexamethylenediamine+2×2-methoxyphenyl isocyanate→1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea)
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a potential candidate for further development as an anticancer agent .
-
Urease Inhibition :
- Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. Compounds similar to 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) have been studied for their ability to inhibit urease activity effectively. This inhibition can reduce the risk of urease-related complications, highlighting its therapeutic potential in treating related disorders .
Material Science Applications
-
Polymer Synthesis :
- The compound can serve as a building block in the synthesis of polyurethanes and other polymeric materials. Its unique structure allows for modifications that can enhance the mechanical properties and thermal stability of the resulting polymers. This application is particularly relevant in creating materials for coatings, adhesives, and elastomers .
-
Nanocomposite Development :
- Recent studies have explored the incorporation of 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) into nanocomposites to improve their functional properties. The compound's ability to interact with various nanomaterials can lead to enhanced electrical conductivity and thermal resistance, making it suitable for electronic applications .
Environmental Science Applications
- Pesticide Formulation :
- Bioremediation :
Case Studies
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxyphenyl groups can participate in hydrophobic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparison
The following table summarizes key differences between 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) and related bis-urea compounds:
Key Observations:
- Substituent Impact : The 2-methoxyphenyl groups in the target compound likely enhance solubility and steric hindrance compared to dimethyl or chloroethyl analogs, which may influence bioavailability and reactivity .
- Toxicity Profile : Unlike the nitroso-chloroethyl variant (CAS 60784-45-4), which is explicitly toxic , the target compound’s safety data remain unstudied, as seen in analogous bis-urea compounds where toxicological properties are often under-investigated .
Functional and Application-Based Comparison
Genotoxicity and Adaptive Response
The pyridyl-substituted analog, 1,1'-hexamethylenebis[3-(3,5-dichloro-4-pyridyl)]urea, demonstrates dose-dependent genotoxicity and induces adaptive responses (AR) in biological systems. At 7.5 × 10⁻⁴ mol/L, it triggers oxidative stress in Chlamydomonas reinhardtii, while AR in Hordeum vulgare and human lymphocytes occurs at 7.5 × 10⁻³ mol/L and 10⁻⁵–10⁻⁶ mol/L, respectively . In contrast, the target compound’s bioactivity is unreported, highlighting a critical research gap.
Research Findings and Gaps
- Genotoxic Potential: Pyridyl-substituted analogs show context-dependent genotoxicity and AR induction , but the target compound’s DNA-modifying capacity is unstudied.
- Synthetic Scalability : Ferrocenyl derivatives are synthesized with 85.4% yield under mild conditions , offering a model for optimizing the target compound’s production.
- Toxicity Data Deficiency: No evidence addresses the target compound’s environmental or health hazards, unlike its nitroso-chloroethyl counterpart .
Biological Activity
1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea). It has shown efficacy against various cancer cell lines, demonstrating significant growth inhibition.
Case Study: Anticancer Efficacy
In a study involving multiple cancer cell lines, the compound exhibited the following percentage growth inhibition (PGI):
| Cell Line | PGI (%) |
|---|---|
| MCF7 (Breast) | 84.87 |
| EKVX (Lung) | 89.44 |
| CAKI-1 (Renal) | 89.58 |
These results indicate that the compound effectively inhibits the proliferation of cancer cells, suggesting its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) have also been investigated. The compound demonstrated activity against various bacterial strains.
Antibacterial Efficacy
The minimum inhibitory concentration (MIC) values for the compound were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 50 |
These findings suggest that the compound exhibits comparable efficacy to standard antibiotics, making it a candidate for further development in antibacterial therapies .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, the compound has shown significant antioxidant activity.
Antioxidant Assays
The antioxidant capacity was evaluated using various assays, yielding IC50 values as follows:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 15.99 |
| ABTS Radical Cation | 16.05 |
These results indicate that 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) possesses strong antioxidant properties, which may contribute to its overall therapeutic potential .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and bacterial growth inhibition. Molecular docking studies suggest that it may inhibit key enzymes or receptors associated with these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
